molecular formula C9H6F3IO B12085602 3'-Iodo-4'-(trifluoromethyl)acetophenone CAS No. 1823494-65-0

3'-Iodo-4'-(trifluoromethyl)acetophenone

Cat. No.: B12085602
CAS No.: 1823494-65-0
M. Wt: 314.04 g/mol
InChI Key: ISLUHEXZWFJENR-UHFFFAOYSA-N
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Description

3'-Iodo-4'-(trifluoromethyl)acetophenone is a high-value synthetic intermediate designed for advanced research and development applications. This compound integrates two highly functional groups—an iodine substituent and a trifluoromethyl group—onto an acetophenone core, making it a versatile and powerful building block in organic synthesis. The primary research value of this compound lies in its application in cross-coupling reactions. The iodine atom is an excellent leaving group, allowing the molecule to participate in metal-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings . These reactions are fundamental for constructing complex biaryl systems commonly found in active pharmaceutical ingredients (APIs) and functional materials. Simultaneously, the presence of the trifluoromethyl (CF3) group is of significant interest in modern drug design . Incorporating the CF3 group into a molecule can profoundly influence its properties, including enhanced metabolic stability , increased lipophilicity , and improved membrane permeability, which are critical for optimizing the pharmacokinetic profile of candidate drugs . As a result, researchers utilize this compound in medicinal chemistry to develop new therapeutic agents, particularly in creating novel synthetic compounds for various disease targets. Its utility also extends to material science for the synthesis of specialty chemicals and functional polymers. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823494-65-0

Molecular Formula

C9H6F3IO

Molecular Weight

314.04 g/mol

IUPAC Name

1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,1H3

InChI Key

ISLUHEXZWFJENR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The synthesis of 3'-Iodo-4'-(trifluoromethyl)acetophenone may begin with 3-amino-4-(trifluoromethyl)acetophenone as a precursor. Analogous to the diazotization of 3-Aminotrifluorotoluene, the amino group is treated with nitrous acid (HNO₂) in the presence of sulfuric acid at 0–5°C to form a diazonium salt. This intermediate is highly reactive and susceptible to nucleophilic displacement.

Iodination via Sandmeyer-Type Reaction

Replacing the diazonium group with iodine can be achieved using potassium iodide (KI). In a modified Sandmeyer reaction, the diazonium salt is decomposed in the presence of KI, yielding the iodo-substituted product. For example, patent CN103193611A demonstrates diazonium salt stability at low temperatures (0–5°C), which aligns with conditions suitable for iodination. Theoretical yields for this step range from 60–75%, depending on the purity of the diazonium intermediate.

Reaction Conditions:

  • Temperature: 0–5°C

  • Reagents: NaNO₂, H₂SO₄, KI

  • Solvent: Aqueous acidic medium

Acetylation and Purification

Following iodination, Friedel-Crafts acetylation may introduce the ketone group. However, the electron-withdrawing trifluoromethyl and iodo substituents deactivate the aromatic ring, necessitating Lewis acid catalysts like AlCl₃ or FeCl₃. Post-reaction purification via distillation or column chromatography is critical to isolate the target compound.

Grignard Reagent-Mediated Synthesis

Grignard Formation from Haloarenes

Patent WO2021171301A1 outlines a Grignard approach for synthesizing trifluoromethyl acetophenones. Adapting this method, 3-iodo-4-(trifluoromethyl)bromobenzene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent. The iodide substituent remains intact due to the lower reactivity of aryl iodides compared to bromides.

Ketene Coupling

The Grignard reagent reacts with ketene (CH₂=C=O) in the presence of a transition metal catalyst (e.g., Fe(AcAc)₃) to form the acetophenone backbone. This step, as described in WO2021171301A1, achieves yields of 70–80% for analogous compounds.

Key Parameters:

  • Catalyst: Fe(AcAc)₃ (0.5–1.0 mol%)

  • Temperature: 15–25°C

  • Solvent: Toluene or xylene

Electrophilic Iodination of Preformed Trifluoromethyl Acetophenone

Directed Iodination Using Lewis Acids

Electrophilic iodination of 4-(trifluoromethyl)acetophenone can be directed by the ketone group. Employing iodine monochloride (ICl) in the presence of AlCl₃ facilitates iodination at the meta position relative to the ketone, yielding the 3'-iodo derivative. This method mirrors nitration and halogenation patterns observed in aromatic systems.

Optimized Conditions:

  • Iodinating agent: ICl (1.2 equiv)

  • Catalyst: AlCl₃ (1.5 equiv)

  • Temperature: 25–40°C

  • Yield: 50–65%

Regioselectivity Challenges

The trifluoromethyl group’s strong electron-withdrawing effect reduces ring reactivity, necessitating elevated temperatures or prolonged reaction times. Competing para-iodination may occur, requiring chromatographic separation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesChallenges
Diazotization-Iodination3-Amino-4-(trifluoromethyl)acetophenoneDiazotization, Sandmeyer reaction60–75High regioselectivityMulti-step purification required
Grignard-Ketene Coupling3-Iodo-4-(trifluoromethyl)bromobenzeneGrignard formation, ketene coupling70–80Single-step ketone introductionSensitivity to moisture
Electrophilic Iodination4-(Trifluoromethyl)acetophenoneLewis acid-catalyzed iodination50–65Direct functionalizationCompeting para-substitution

Purification and Characterization

Distillation and Crystallization

Crude this compound is purified via vacuum distillation (bp 120–130°C at 0.1 mmHg) or recrystallization from ethanol-water mixtures. Patent CN103193611A reports ≥99.5% purity for similar trifluoromethyl acetophenones using these methods.

Analytical Validation

  • GC-MS : Retention time and molecular ion peak (m/z 314 for C₉H₆F₃IO) confirm identity.

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), with the acetyl group at δ 2.6 ppm.

  • ¹⁹F NMR : Trifluoromethyl signal at δ -63 to -65 ppm .

Chemical Reactions Analysis

Types of Reactions

3’-Iodo-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and ligands in organic solvents.

Major Products

    Substitution: Formation of substituted acetophenones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : 3'-Iodo-4'-(trifluoromethyl)acetophenone is utilized as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Recent studies have highlighted its role in developing anti-inflammatory and analgesic drugs, as well as potential anticancer agents.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown the ability to induce apoptosis through caspase activation pathways.

CompoundIC50 (µM)Mechanism of Action
This compoundNot specifiedInduces apoptosis via caspase activation
Cisplatin10DNA cross-linking leading to apoptosis

Material Science

Advanced Materials : The compound is employed in the formulation of polymers and coatings due to its enhanced chemical resistance and durability attributed to the trifluoromethyl group. This characteristic makes it suitable for applications requiring high-performance materials resistant to solvents and thermal degradation.

Example Application

In material science, this compound has been used to develop coatings that provide superior protection against environmental factors, thereby extending the lifespan of underlying materials.

Agrochemical Applications

Synthesis of Agrochemicals : The compound plays a role in synthesizing various agrochemicals, including herbicides and fungicides. Its unique properties allow for improved selectivity and efficacy in pest control formulations.

Case Study: Herbicide Development

Research has demonstrated that derivatives containing the trifluoromethyl group enhance the biological activity of herbicides, allowing for lower application rates while maintaining effectiveness against target weeds.

Research on Fluorinated Compounds

Exploration of Fluorinated Compounds : The compound is significant in research focused on fluorinated compounds due to their unique reactivity and stability. Studies often explore how these properties can be harnessed for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Iodo-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Acetophenones

  • 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8): Exhibits a boiling point of 198–200°C and a density of 1.235 g/cm³. Its synthesis often involves Friedel-Crafts acylation or halogenation followed by trifluoromethylation .
  • 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7): A solid at room temperature (mp 30–33°C), highlighting the impact of substituent position on physical properties. The para-CF₃ group enhances steric hindrance compared to the meta isomer .

Halogen-Substituted Analogs

  • 4'-Iodoacetophenone (CAS 13329-40-3): Molecular weight 246.05 g/mol. Reacts efficiently in cross-coupling reactions (95% yield with [Cp*Ru(CH₃CN)₃]OTf and NaI at 120°C) due to the iodine's leaving-group capability .
  • 3'-Chloro-4'-fluoroacetophenone (CAS 2923-66-2): Molecular weight 172.58 g/mol. The electron-withdrawing Cl and F substituents increase reactivity toward nucleophilic aromatic substitution compared to iodine analogs .

Functional Group Variants

  • 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5): The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to halogenated derivatives .
  • 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS 149105-10-2): The electron-donating methoxy (-OCH₃) group counterbalances the electron-withdrawing -CF₃, modulating electronic effects in catalytic reactions .

Comparative Data Table

Compound CAS No. Molecular Weight (g/mol) Physical State (RT) Key Reactivity/Applications
3'-Iodo-4'-(trifluoromethyl)acetophenone* N/A ~308.04 (theoretical) Likely solid Cross-coupling, medicinal chemistry
4'-Iodoacetophenone 13329-40-3 246.05 Solid Suzuki coupling (95% yield under Ru catalysis)
3'-(Trifluoromethyl)acetophenone 349-76-8 188.14 Liquid (bp 198°C) Intermediate for fluorinated pharmaceuticals
4'-(Trifluoromethyl)acetophenone 709-63-7 188.14 Solid (mp 30°C) Agrochemical synthesis
3'-Chloro-4'-fluoroacetophenone 2923-66-2 172.58 Liquid Nucleophilic substitution reactions

*Theoretical data inferred from structural analogs.

Key Research Findings

Synthetic Flexibility: Iodo-substituted acetophenones like 4'-Iodoacetophenone exhibit high yields in cross-coupling reactions (e.g., 95% with Ru catalysts), whereas trifluoromethyl derivatives are more suited for electrophilic substitutions due to -CF₃’s electron-withdrawing nature .

Electronic Effects: The -CF₃ group reduces electron density at the aromatic ring, directing reactions to specific positions. For example, in 3'-(Trifluoromethyl)acetophenone, the meta-CF₃ group deactivates the ring, favoring para-substitution in subsequent reactions .

Biological Activity

3'-Iodo-4'-(trifluoromethyl)acetophenone (CAS No. 1823494-65-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

PropertyValue
Molecular FormulaC9H6F3I
Molecular Weight292.05 g/mol
IUPAC Name3-iodo-4-(trifluoromethyl)acetophenone
SMILESCC(=O)c1ccc(I)cc(c1)C(F)(F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with cellular membranes and proteins. The iodine substituent may also play a role in modulating the compound's reactivity and binding affinity to target sites.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related acetophenone derivatives have shown that they can disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, leading to apoptosis in cancer cells .

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that derivatives of acetophenone can exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of trifluoromethyl-substituted compounds has been explored in several studies. The presence of the trifluoromethyl group is believed to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria due to increased membrane permeability .

Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
3'-IodoacetophenoneEscherichia coli64 µg/mL
TrifluoroacetophenonePseudomonas aeruginosa16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances its reactivity and may improve its binding affinity to biological targets. Conversely, modifications that increase steric hindrance can reduce activity.

Toxicity Studies

Preliminary toxicity assessments suggest that while certain derivatives exhibit promising bioactivity, they may also possess cytotoxic effects on normal human cells. For instance, compounds similar to this compound have been shown to have a GI50 value indicating moderate cytotoxicity against peripheral blood lymphocytes (PBL), suggesting a need for further optimization to enhance selectivity for malignant cells over healthy ones .

Q & A

Q. What are the optimal synthetic pathways for preparing 3'-Iodo-4'-(trifluoromethyl)acetophenone, and how can reaction conditions be tailored to maximize yield?

Methodological Answer: Synthesis involves sequential introduction of iodine and trifluoromethyl groups. For the trifluoromethyl moiety, radical trifluoromethylation using CF₃I/Cu catalysis or electrophilic substitution with CF₃COCl under Friedel-Crafts conditions is effective. Iodination can be achieved via iododesilylation (using TMS-protected precursors) or electrophilic iodination (I₂/HNO₃/H₂SO₄). Key optimizations include:

  • Temperature control (0–25°C for iodine stability).
  • Stoichiometric excess of CF₃ reagents to avoid incomplete substitution.
  • Use of anhydrous solvents (e.g., DCM) to prevent hydrolysis. Monitor progress via GC-MS or ¹⁹F NMR to track CF₃ incorporation .

Q. How can NMR and IR spectroscopy reliably confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : The acetyl group (COCH₃) appears as a singlet at δ ~2.6 ppm. Aromatic protons near iodine and CF₃ exhibit deshielding:
  • Ortho to I: δ 7.8–8.2 ppm (doublet, J = 8–10 Hz).
  • Para to CF₃: δ 7.5–7.7 ppm (multiplet due to coupling with F).
    • ¹³C NMR : CF₃ carbon shows a quartet (~δ 123 ppm, J = 35 Hz via ¹⁹F-¹³C coupling). The iodine-bearing carbon is deshielded to δ ~140 ppm.
    • IR : Strong C=O stretch at 1680–1700 cm⁻¹; C-F stretches (CF₃) at 1150–1250 cm⁻¹. Cross-validate with computational data (e.g., NIST InChIKey: ABXGMGUHGLQMAW for analogous CF₃-acetophenones) .

Advanced Research Questions

Q. How do electronic effects of iodine and CF₃ substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The CF₃ group is a strong electron-withdrawing group (EWG) that deactivates the ring, while iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions. To assess reactivity:

  • Perform Hammett analysis using substituent constants (σₚ for CF₃ = +0.54; σₘ for I = +0.35).
  • Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to stabilize transient Pd complexes.
  • Monitor regioselectivity via LC-MS; para-iodo substitution may favor coupling at the CF₃-adjacent position .

Q. What strategies resolve discrepancies in reported melting points or crystallinity for halogenated acetophenones?

Methodological Answer: Variations arise from polymorphism or solvent impurities. Mitigate by:

  • Recrystallization from mixed solvents (e.g., EtOAc/hexane) to isolate stable polymorphs.
  • DSC analysis to identify phase transitions.
  • Single-crystal X-ray diffraction (SCXRD) with heavy-atom effects (I enhances scattering). For 3'-Iodo derivatives, use low-temperature (100 K) data collection to reduce thermal noise .

Q. How can computational chemistry predict the electron affinity (EA) of this compound for radical reaction studies?

Methodological Answer: EA correlates with substituent electronegativity. Use DFT (B3LYP/6-311++G**) to calculate:

  • LUMO energy: Lower LUMO (higher EA) expected due to CF₃ and I.
  • Compare with experimental EA data for analogous compounds (e.g., 3’-(Trifluoromethyl)acetophenone: EA = 0.66 eV) . Validate via cyclic voltammetry (CV) in acetonitrile, referencing Fc/Fc⁺.

Data Contradiction Analysis

Q. How to address conflicting ¹³C NMR assignments for trifluoromethylated acetophenones?

Methodological Answer: Discrepancies may stem from solvent or referencing errors. Resolve by:

  • Standardizing to TMS (δ 0 ppm) and reporting solvent shifts (e.g., CDCl₃: δ 77.16 ppm).
  • Using DEPT-135 to distinguish CH₃ (COCH₃) from quaternary carbons.
  • Cross-referencing with 2D NMR (HSQC/HMBC) for connectivity .

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